2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 4-fluorophenyl group at position 4, a 1H-indol-3-yl moiety at position 5 of the triazole ring, and a 4-nitrophenyl-substituted acetamide chain. The structural complexity of this molecule combines electron-withdrawing (fluorophenyl, nitrophenyl) and electron-donating (indole) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN6O3S/c25-15-5-9-17(10-6-15)30-23(20-13-26-21-4-2-1-3-19(20)21)28-29-24(30)35-14-22(32)27-16-7-11-18(12-8-16)31(33)34/h1-13,26H,14H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMXUGCZGKRMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a sulfanyl group, and various aromatic substituents, which may contribute to its pharmacological properties.
The molecular formula for this compound is with a molecular weight of approximately 439.4 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C20H14FN5O4S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | N-(4-fluoro-3-nitrophenyl)-2-{[5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | ABSVSWZCMAFGEH-UHFFFAOYSA-N |
The biological activity of this compound may involve interactions with specific enzymes or receptors in biological systems. The presence of functional groups such as the fluoro and nitro substituents enhances its binding affinity to molecular targets, potentially modulating their activity in therapeutic contexts. The compound's stability and reactivity are influenced by its molecular structure, particularly the arrangement of functional groups which can affect intermolecular interactions.
Biological Activities
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities including:
- Anticancer Activity : Triazole derivatives have shown promise in inhibiting various cancer cell lines through mechanisms that may include the inhibition of tyrosine kinases and induction of apoptosis .
- Antifungal and Antibacterial Properties : The triazole core is known for its antifungal and antibacterial activities, making it a significant pharmacophore in drug development .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting biochemical pathways related to cancer progression and microbial resistance .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of similar triazole compounds in various biological assays:
- In Vitro Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines with GI50 values comparable to established chemotherapeutics like Doxorubicin . For instance, a study reported that triazole derivatives exhibited high antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- Structure-Activity Relationship (SAR) : The position and type of substituents on the triazole ring significantly influence biological activity. For example, modifications at the N-3 position have been correlated with enhanced anticancer potency .
Summary of Biological Activity
The biological activity of This compound suggests it is a promising candidate for further pharmacological evaluation. Its multifaceted interactions with biological targets may lead to the development of novel therapeutic agents.
Comparison with Similar Compounds
Key Observations:
Nitro groups (e.g., in the target compound and ) introduce strong electron-withdrawing effects, which could increase metabolic stability or modulate enzyme inhibition .
Anti-Exudative Activity :
- Furan-containing triazole-acetamides () showed comparable efficacy to diclofenac in anti-exudative assays, suggesting that the indole and nitro groups in the target compound might similarly target inflammatory pathways .
Synthesis and Physical Properties :
- The allyl and methoxy groups in may improve solubility compared to the nitro and fluorophenyl groups in the target compound, though this requires experimental validation .
- High melting points (e.g., 507 K in for a nitro-containing triazole) suggest that the target compound may also exhibit strong crystallinity, impacting formulation strategies .
Research Findings and Implications
- Structural Uniqueness : The combination of indole and nitrophenyl groups distinguishes the target compound from analogs with simpler aryl or heteroaryl substituents. This design may optimize both lipophilicity (via indole) and electronic properties (via nitro) for target engagement .
- Synthetic Challenges : The synthesis of nitro-substituted triazoles (e.g., ) often involves multi-step reactions with moderate yields (e.g., 57% in ), suggesting similar complexities for the target compound .
- Biological Potential: While direct data are lacking, the anti-exudative activity of furan-triazole derivatives () and the thermal stability of nitro-triazoles () provide a rationale for further testing the target compound in inflammation-related models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
